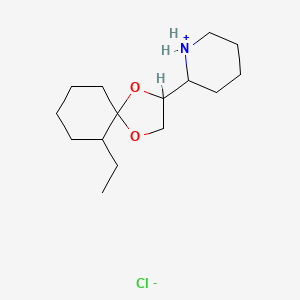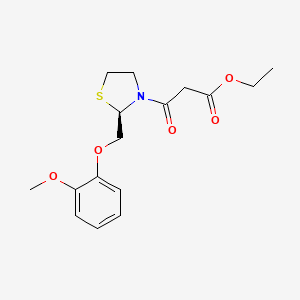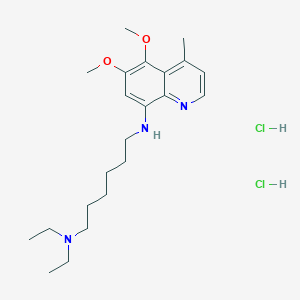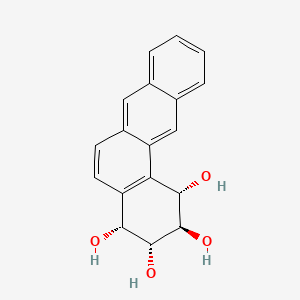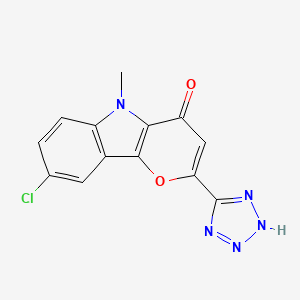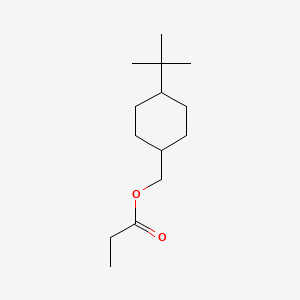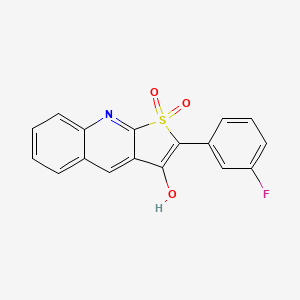
2-(3-Fluorophenyl)thieno(2,3-b)quinolin-3-ol 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Fluorophenyl)thieno(2,3-b)quinolin-3-ol 1,1-dioxide is a complex organic compound characterized by its unique thienoquinoline structure. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science. The presence of a fluorophenyl group and a thienoquinoline core makes it a subject of interest for researchers exploring new chemical entities with significant biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)thieno(2,3-b)quinolin-3-ol 1,1-dioxide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thienoquinoline core, followed by the introduction of the fluorophenyl group. Key steps include:
Formation of the Thienoquinoline Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminothiophenol and 2-chlorobenzaldehyde under acidic conditions.
Introduction of the Fluorophenyl Group: This step often involves a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with the thienoquinoline core in the presence of a palladium catalyst.
Oxidation to Form the 1,1-Dioxide: The final step involves the oxidation of the thienoquinoline to introduce the 1,1-dioxide functionality, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
2-(3-Fluorophenyl)thieno(2,3-b)quinolin-3-ol 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the thienoquinoline core, potentially leading to new derivatives with different properties.
Reduction: Reduction reactions can target the 1,1-dioxide group, converting it back to the corresponding thienoquinoline.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while substitution reactions could introduce various functional groups onto the fluorophenyl ring.
科学的研究の応用
Chemistry
In chemistry, 2-(3-Fluorophenyl)thieno(2,3-b)quinolin-3-ol 1,1-dioxide is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Studies may focus on its anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its unique chemical structure might also make it useful in the design of advanced polymers or coatings.
作用機序
The mechanism of action of 2-(3-Fluorophenyl)thieno(2,3-b)quinolin-3-ol 1,1-dioxide depends on its specific application. In medicinal chemistry, it might exert its effects by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorophenyl group could enhance its binding affinity and specificity, while the thienoquinoline core might interact with hydrophobic pockets in the target protein.
類似化合物との比較
Similar Compounds
2-(4-Fluorophenyl)thieno(2,3-b)quinolin-3-ol 1,1-dioxide: Similar structure but with the fluorine atom in a different position.
2-Phenylthieno(2,3-b)quinolin-3-ol 1,1-dioxide: Lacks the fluorine atom, which might affect its biological activity and chemical reactivity.
2-(3-Chlorophenyl)thieno(2,3-b)quinolin-3-ol 1,1-dioxide: Contains a chlorine atom instead of fluorine, potentially altering its properties.
Uniqueness
The presence of the fluorophenyl group in 2-(3-Fluorophenyl)thieno(2,3-b)quinolin-3-ol 1,1-dioxide distinguishes it from other similar compounds. Fluorine atoms can significantly influence the compound’s electronic properties, metabolic stability, and binding interactions, making it a unique and valuable compound for research and development.
特性
CAS番号 |
65764-35-4 |
|---|---|
分子式 |
C17H10FNO3S |
分子量 |
327.3 g/mol |
IUPAC名 |
2-(3-fluorophenyl)-1,1-dioxothieno[2,3-b]quinolin-3-ol |
InChI |
InChI=1S/C17H10FNO3S/c18-12-6-3-5-11(8-12)16-15(20)13-9-10-4-1-2-7-14(10)19-17(13)23(16,21)22/h1-9,20H |
InChIキー |
QERXZWGAFUHCMO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C3C(=C(S(=O)(=O)C3=N2)C4=CC(=CC=C4)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3a,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3(2H)-one](/img/structure/B12803145.png)

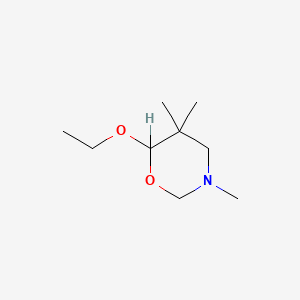
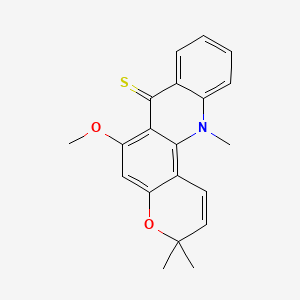
![4-(chloromethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol](/img/structure/B12803161.png)
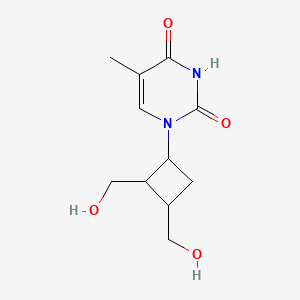
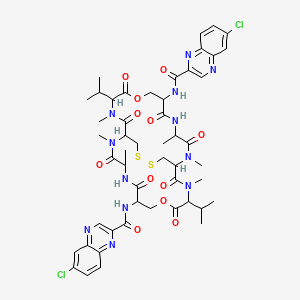
![2,2'-[(2-Phenoxyphenyl)imino]diethanol](/img/structure/B12803180.png)
